Bicuculline methiodide is a quaternary ammonium salt derived from the classical GABA A receptor antagonist, bicuculline. It is specifically designed to enhance water solubility and stability compared to its parent compound, making it a valuable tool in neuropharmacological research. The chemical name for bicuculline methiodide is [R-(R*,S*)]-5-(6,8-dihydro-8-oxofuro[3,4-e]-1,3-benzodioxol-6-yl)-5,6,7,8-tetrahydro-6,6-dimethyl-1,3-dioxolo[4,5-g]isoquinolinium iodide, and its CAS number is 40709-69-1 .
Bicuculline methiodide was first synthesized as a more stable alternative to bicuculline, which has been noted for its chemical instability in solution. The conversion of bicuculline to a less active form called bicucine occurs readily at physiological pH levels. The quaternary salts of bicuculline, including methiodide, were developed to address these stability issues while retaining similar pharmacological properties .
Bicuculline methiodide is classified as a GABA A receptor antagonist. Its primary action involves blocking the binding of gamma-aminobutyric acid (GABA) to its receptor sites, which plays a crucial role in inhibitory neurotransmission within the central nervous system.
The synthesis of bicuculline methiodide involves the methylation of bicuculline using iodomethane (methyl iodide) as a methylating agent. This reaction typically occurs under basic conditions to facilitate the formation of the quaternary ammonium structure.
The synthesis can be summarized as follows:
The resulting product is characterized by enhanced solubility in water and increased stability compared to bicuculline itself .
Bicuculline methiodide features a complex molecular structure that includes several functional groups contributing to its pharmacological activity. The molecular formula is CHINO, with a molecular weight of approximately 509.3 g/mol .
Key structural data include:
This structure allows for specific interactions with GABA A receptors and contributes to its role as an antagonist in neuropharmacology .
Bicuculline methiodide primarily acts through competitive inhibition at GABA A receptors. It competes with GABA for binding sites, thus inhibiting the receptor's activation and leading to reduced inhibitory neurotransmission.
The binding affinity and activity can be influenced by various factors such as pH and the presence of other ions or molecules in solution. Studies indicate that bicuculline methiodide retains similar potency as bicuculline but exhibits different pharmacokinetic properties due to its quaternary nature .
Bicuculline methiodide functions by binding to the orthosteric site on GABA A receptors, where it prevents GABA from exerting its inhibitory effects. This competitive antagonism leads to an increase in neuronal excitability.
Studies have shown that bicuculline methiodide can also influence other ion channels, such as calcium-dependent potassium channels, indicating broader pharmacological effects beyond just GABA A receptor antagonism .
Bicuculline methiodide is primarily used in scientific research related to neuropharmacology. Its applications include:
Bicuculline methiodide functions as a competitive antagonist at GABAₐ receptors by binding reversibly to the orthosteric GABA-binding site, thereby preventing γ-aminobutyric acid (GABA) from activating the receptor-channel complex. Electrophysiological studies on recombinant GABAₐ receptors (comprising α1β1, α1β1γ2S, or α1β1γ2L subunits) demonstrate that bicuculline methiodide induces rightward shifts in GABA concentration-response curves without suppressing maximal responses—a hallmark of competitive inhibition. Schild analysis consistently yields pKB values approximating 5.9 across receptor isoforms, indicating consistent antagonistic potency irrespective of γ2 subunit presence [1] [7] [8].
Bicuculline methiodide’s binding occurs at the β+/α- subunit interface, overlapping with GABA’s binding pocket. This interaction stabilizes the receptor in a closed-channel conformation, reducing chloride ion flux and neuronal inhibition [4] [9]. Notably, the compound exhibits higher aqueous solubility and stability than its parent alkaloid, bicuculline, making it preferable for in vitro electrophysiology [2] [9].
Table 1: Pharmacological Parameters of Bicuculline Methiodide at GABAₐ Receptors
Receptor Subtype | pKB (Schild Analysis) | IC50 (μM) | Key Observation |
---|---|---|---|
α1β1 | 5.9 | 8–10* | Subunit-independent affinity |
α1β1γ2S | 5.9 | 8–10* | Rightward GABA curve shift |
α1β1γ2L | 5.9 | 8–10* | No maximal response suppression |
*Estimated from functional assays [1] [8].
Beyond competitive antagonism, bicuculline methiodide displays negative allosteric modulation and inverse agonism under specific conditions. In wild-type GABAₐ receptors, it partially inhibits currents gated by non-GABA agonists (e.g., pentobarbital or neurosteroids), suggesting allosteric cross-talk between binding sites [3]. Crucially, at receptors incorporating mutated β2(Y157S) subunits—which exhibit impaired GABA binding—bicuculline methiodide acts as a weak inverse agonist, directly reducing basal receptor activity and potentiating neurosteroid-induced currents [3]. This implies that conformational changes induced by β-subunit mutations unmask the compound’s ability to stabilize inactive receptor states.
The inverse agonism is concentration-dependent and receptor-subtype-specific, highlighting functional flexibility beyond orthosteric competition. This dual behavior (antagonism/inverse agonism) underpins its utility in probing constitutive GABAₐ receptor activity [3] [6].
Table 2: Allosteric and Inverse Agonist Effects of Bicuculline Methiodide
Receptor Type | Ligand/Gating Agent | Bicuculline Methiodide Effect | Proposed Mechanism |
---|---|---|---|
Wild-type (α1β2γ2L) | Pentobarbital | Partial inhibition (~50%) | Allosteric inhibition |
Wild-type (α1β2γ2L) | Alphaxalone | Partial inhibition (~60%) | Allosteric inhibition |
Mutant β2(Y157S) | None (basal) | Current reduction | Inverse agonism |
Mutant β2(Y157S) | Alphaxalone | Potentiation | Conformational shift |
Data derived from whole-cell patch-clamp studies [3].
The molecular specificity of bicuculline methiodide is governed by key residues within the GABAₐ receptor orthosteric site. Crystallographic studies of glycine-binding protein (GBP)—a structural surrogate for the glycine receptor’s extracellular domain—reveal that N-methylbicuculline (synonymous with bicuculline methiodide) adopts distinct binding poses stabilized by:
Mutagenesis studies confirm that α1 Phe64 is critical for high-affinity binding in GABAₐ receptors. Substitution with smaller residues (e.g., alanine) drastically reduces bicuculline methiodide’s inhibitory potency, underscoring the necessity of aromatic stacking at this position [4] [8]. Additionally, the β2-subunit residue Tyr157 influences efficacy: its mutation to serine transforms bicuculline methiodide from an antagonist to an inverse agonist, illustrating how binding-site plasticity modulates functional outcomes [3].
Table 3: Impact of Key Mutations on Bicuculline Methiodide Activity
Residue (Subunit) | Mutation | Effect on Binding Affinity | Functional Consequence |
---|---|---|---|
α1 Phe64 | Phe64Ala | >10-fold reduction | Decreased antagonism |
β2 Tyr157 | Tyr157Ser | Minimal change | Inverse agonism revealed |
β2 Tyr205 | Tyr205Ser | No change | Unaltered gating by steroids |
Data synthesized from mutagenesis and electrophysiology [3] [4] [8].
Bicuculline methiodide is one of several quaternary ammonium derivatives developed to overcome the poor solubility and instability of bicuculline. Comparative analyses reveal:
Notably, the methobromide analogue shows enhanced potency at calcium-activated potassium channels, complicating its use for GABAₐ-specific studies [2] [9].
Table 4: Properties of Bicuculline Derivatives
Compound | Aqueous Solubility | Stability (t½, pH 7.4) | GABAₐ pKB | Off-Target Activities |
---|---|---|---|---|
Bicuculline | <0.5 mM | 45 min | 5.9 | Low |
Bicuculline methiodide | >50 mM | >24 hrs | 5.9 | GlyR, nAChR |
Bicuculline methochloride | >50 mM | >24 hrs | Similar* | GlyR, KCa channels |
Bicuculline methobromide | >50 mM | >24 hrs | Similar* | Strong KCa block |
*Qualitatively similar based on functional assays; quantitative comparisons scarce [2] [4] [9].
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: